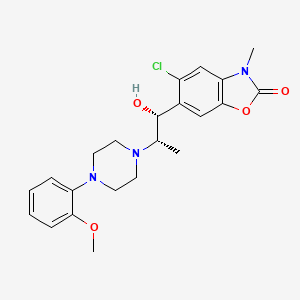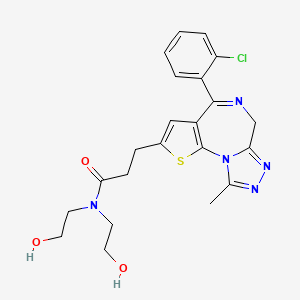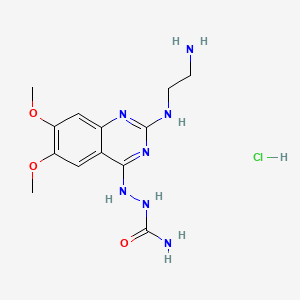
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
The synthesis of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride include other imidazolium-based compounds and cyano-substituted organic molecules. These compounds share some structural similarities but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological activities .
Eigenschaften
CAS-Nummer |
86014-85-9 |
|---|---|
Molekularformel |
C20H25ClN4O2 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
2-(1-methylimidazol-1-ium-1-yl)ethyl (E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate;chloride |
InChI |
InChI=1S/C20H25N4O2.ClH/c1-4-23(5-2)19-8-6-17(7-9-19)14-18(15-21)20(25)26-13-12-24(3)11-10-22-16-24;/h6-11,14,16H,4-5,12-13H2,1-3H3;1H/q+1;/p-1/b18-14+; |
InChI-Schlüssel |
VXJXPWBMGYBUQU-LSJACRKWSA-M |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2(C=CN=C2)C.[Cl-] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2(C=CN=C2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















